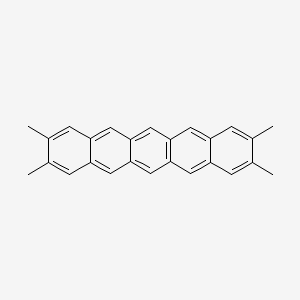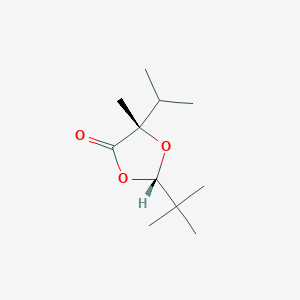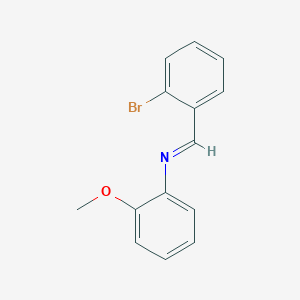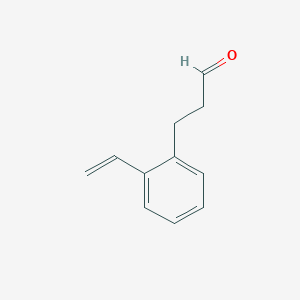
2-(1-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hydroxypropan-2-yl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one typically involves multi-step organic reactions. One common method involves the alkylation of cyclohexanone derivatives followed by hydroxylation. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactive nature of the intermediates and reagents used in the synthesis.
化学反応の分析
Types of Reactions
2-(1-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methyl and hydroxypropan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, R-OH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-(1-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(1-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol: A structurally related compound with similar functional groups.
2-Hydroxypropyl acrylate: Another compound with a hydroxypropan-2-yl group, used in polymer chemistry.
Uniqueness
2-(1-Hydroxypropan-2-yl)-5-methylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
特性
CAS番号 |
623531-70-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
2-(1-hydroxypropan-2-yl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7-3-4-9(8(2)6-11)10(12)5-7/h7-9,11H,3-6H2,1-2H3 |
InChIキー |
OVVORYLZOZFTDP-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(=O)C1)C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

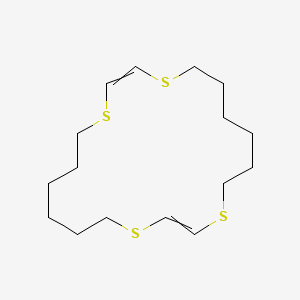
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)
![[1-(2-Fluorophenyl)ethylidene]propanedinitrile](/img/structure/B14238005.png)

![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
